3-(4-Chlorobenzoyl)propionic acid
Overview
Description
3-(4-Chlorobenzoyl)propionic acid is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . It is characterized by the presence of a chlorobenzoyl group attached to a propionic acid moiety. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
It is known that the compound is used in pd-mediated suzuki-miyaura cross-coupling reactions with arylboronic acids . This suggests that the compound may interact with palladium catalysts and arylboronic acids in these reactions.
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, it’s likely that the compound acts as a coupling partner, reacting with arylboronic acids in the presence of a palladium catalyst .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that the compound’s insolubility in water could affect its behavior in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Chlorobenzoyl)propionic acid can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with malonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Another method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to hydrolysis and decarboxylation to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale reactions involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of catalysts and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzoyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
3-(4-Chlorobenzoyl)propionic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is used in drug discovery and development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromobenzoyl)propionic acid
- 3-(4-Methylbenzoyl)propionic acid
- 3-(4-Nitrobenzoyl)propionic acid
Uniqueness
3-(4-Chlorobenzoyl)propionic acid is unique due to the presence of the chlorine atom in the benzoyl group, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound versatile in organic synthesis. Additionally, the compound’s specific structure allows it to interact with biological targets in unique ways, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVASTJJVAYFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192902 | |
Record name | 3-(4-Chlorobenzoyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3984-34-7 | |
Record name | 3-(4-Chlorobenzoyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3984-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorobenzoyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3984-34-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Chlorobenzoyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorobenzoyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(4-Chlorobenzoyl)propionic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBX7DG4X3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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